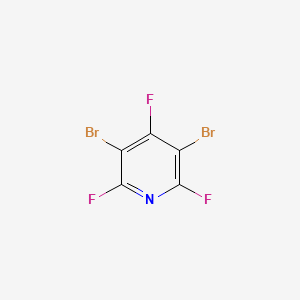

3,5-Dibromo-2,4,6-trifluoropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-2,4,6-trifluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Br2F3N/c6-1-3(8)2(7)5(10)11-4(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZGFAXIDZYKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Br)F)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Br2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381227 | |

| Record name | 3,5-dibromo-2,4,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41404-68-6 | |

| Record name | 3,5-Dibromo-2,4,6-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41404-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2,4,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Orthogonal Scaffold: A Technical Guide to 3,5-Dibromo-2,4,6-trifluoropyridine in Advanced Synthesis

As drug discovery and materials science push the boundaries of molecular complexity, the demand for highly functionalized, regioselective building blocks has surged. Among these, 3,5-dibromo-2,4,6-trifluoropyridine (CAS: 41404-68-6) stands out as a premier polyhalogenated heterocycle[1].

As a Senior Application Scientist, I frequently leverage this molecule's unique "push-pull" electronic topography. It is not merely a reagent; it is a programmable scaffold. By strategically exploiting the orthogonal reactivity between its labile carbon-fluorine (C–F) bonds and its cross-coupling-ready carbon-bromine (C–Br) bonds, chemists can construct complex, multi-substituted pyridine architectures with absolute regiochemical fidelity.

Physicochemical Profiling

Understanding the physical properties of 3,5-dibromo-2,4,6-trifluoropyridine is critical for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability[2][3]. The dense halogenation significantly alters its lipophilicity and boiling point compared to unhalogenated pyridine.

| Property | Value / Description |

| Chemical Name | 3,5-Dibromo-2,4,6-trifluoropyridine |

| CAS Number | 41404-68-6 |

| Molecular Formula | C5Br2F3N |

| Molecular Weight | 290.86 g/mol |

| Appearance | Clear, dense liquid to low-melting solid |

| Boiling Point | ~210–220 °C (Extrapolated from 2,4,6-trifluoropyridine base of 121.9 °C)[4] |

| Solubility Profile | Miscible in DCM, THF, DMF, and Toluene; Insoluble in H₂O |

| Electronic Nature | Highly electron-deficient (π-acidic) |

Mechanistic Causality: Electronic & Steric Topography

To master this scaffold, one must understand the causality behind its reactivity. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of three fluorine atoms at the 2, 4, and 6 positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy via strong inductive withdrawal (-I effect).

However, the synthesis of this molecule relies on Electrophilic Aromatic Substitution (EAS). How do we brominate an already deactivated ring? The answer lies in resonance. While fluorines withdraw electron density inductively, their lone pairs can donate electron density via resonance (+M effect) to the ortho and para positions. Consequently, the 3 and 5 positions—which are meta to the deactivating nitrogen but ortho/para to the fluorines—remain sufficiently nucleophilic to undergo electrophilic bromination under forcing conditions[5].

Experimental Workflow: Synthesis Protocol

The generation of 3,5-dibromo-2,4,6-trifluoropyridine requires aggressive electrophilic bromination of the 2,4,6-trifluoropyridine precursor[4]. Because the substrate is deactivated, standard bromine at room temperature is insufficient. We must utilize a strong Lewis acid catalyst to generate the highly reactive bromonium ion (Br⁺).

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Purge the system with inert N₂ gas.

-

Reagent Loading: Charge the flask with 2,4,6-trifluoropyridine (1.0 equiv) and anhydrous Iron(III) bromide (FeBr₃, 0.15 equiv) as the Lewis acid catalyst.

-

Electrophilic Addition: Heat the reaction mixture to 120 °C. Begin the dropwise addition of elemental bromine (Br₂, 3.0 equiv) via the dropping funnel over 2 hours. Causality note: The excess bromine and high heat are required to overcome the activation energy barrier for the second bromination event at C-5, which is severely hindered by the first bromine at C-3.

-

Thermal Maturation: Maintain the reaction at 130 °C for an additional 12 hours until GC-MS confirms the consumption of the monobrominated intermediate.

-

Quenching & Workup: Cool the mixture to 0 °C. Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the red color dissipates.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Isolate the pure 3,5-dibromo-2,4,6-trifluoropyridine via vacuum distillation.

Workflow for the electrophilic synthesis of 3,5-dibromo-2,4,6-trifluoropyridine.

Orthogonal Reactivity: SNAr vs. Cross-Coupling

The true value of 3,5-dibromo-2,4,6-trifluoropyridine in drug development lies in its orthogonal reactivity. It allows for sequential, highly controlled functionalization without protecting groups.

Nucleophilic Aromatic Substitution (SNAr)

The C-F bonds are highly polarized, making the 2, 4, and 6 positions prime targets for SNAr by amines, alkoxides, or thiolates.

-

Regioselectivity: Attack at the C-4 position is electronically favored because the resulting Meisenheimer intermediate places the negative charge directly on the electronegative pyridine nitrogen (a highly stabilizing interaction). However, C-4 is sterically flanked by two bulky bromine atoms. Consequently, the regioselectivity (C-4 vs. C-2/6) can be finely tuned by the steric bulk of the incoming nucleophile. Small, hard nucleophiles favor C-4, while bulky nucleophiles are forced to attack C-2 or C-6.

Palladium-Catalyzed Cross-Coupling

Once the desired SNAr substitutions are complete, the C-Br bonds at the 3 and 5 positions can be activated using Pd(0) catalysts for Suzuki-Miyaura, Stille, or Sonogashira couplings. Crucial Strategy: Always perform SNAr before Pd-coupling. If electron-donating aryl or alkyl groups are coupled to the 3,5-positions first, they will deactivate the ring, shutting down subsequent SNAr pathways.

Orthogonal functionalization pathways demonstrating sequential SNAr and Pd-coupling.

Applications in Drug Development

In medicinal chemistry, the incorporation of heavily fluorinated pyridine rings serves multiple strategic purposes[6]:

-

Metabolic Stability: The strong C-F bonds block cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.

-

Lipophilic Efficiency (LipE): The simultaneous presence of halogens increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets.

-

Conformational Locking: The steric bulk of the adjacent bromine and fluorine atoms can restrict the rotation of attached pharmacophores, locking the molecule into its bioactive conformation and increasing target binding affinity.

By utilizing 3,5-dibromo-2,4,6-trifluoropyridine, researchers can rapidly generate libraries of highly substituted, metabolically robust drug candidates with precise control over their 3D architecture.

References

-

Chemsrc. "3,5-Dibromo-2-pentanone | CAS#:63141-05-9". Chemsrc. Available at:[Link]

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. 3,5-二溴-2,4,6-三氟吡啶 | 3,5-Dibromo-2,4,6-trifluoropyridine | 41404-68-6 - 乐研试剂 [leyan.com]

- 3. 3,5-Dibromo-2-pentanone | CAS#:63141-05-9 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate | Benchchem [benchchem.com]

- 6. 766-11-0|5-Bromo-2-fluoropyridine|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Analysis of 3,5-dibromo-2,4,6-trifluoropyridine via ¹⁹F and ¹³C NMR

Abstract

This technical guide provides a detailed examination of the anticipated ¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,5-dibromo-2,4,6-trifluoropyridine. This highly substituted pyridine derivative is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding its structural and electronic properties through NMR is critical for reaction monitoring, quality control, and structural elucidation. This document synthesizes foundational NMR principles with practical, field-proven insights to offer a predictive analysis of the compound's NMR signature. It further provides a robust, step-by-step experimental protocol to enable researchers to acquire high-fidelity spectral data.

Foundational Principles: Causality of Chemical Shifts in Halogenated Pyridines

The NMR spectrum of 3,5-dibromo-2,4,6-trifluoropyridine is governed by the complex interplay of electronic effects exerted by the nitrogen heteroatom, two bromine atoms, and three fluorine atoms. A thorough interpretation requires an understanding of these influences.

The ¹⁹F Nucleus: A Sensitive Probe of the Local Electronic Environment

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy due to its 100% natural abundance, a spin of ½, and high sensitivity, which is approximately 83% that of the proton.[1] A key feature of ¹⁹F NMR is its vast chemical shift range, often spanning over 400 ppm, which provides exquisite sensitivity to subtle changes in the fluorine atom's local environment and minimizes signal overlap.[2]

The chemical shift (δ) is primarily dictated by:

-

Inductive Effects: The extreme electronegativity of fluorine means its chemical shift is highly dependent on the electron density of the surrounding atoms. Electron-withdrawing groups (like other halogens or the pyridine nitrogen) deshield the fluorine nucleus, causing a downfield shift to a less negative or more positive ppm value. Conversely, electron-donating groups cause an upfield shift.[1]

-

Resonance Effects: In aromatic systems like pyridine, resonance effects can delocalize electron density, significantly altering the shielding of fluorine nuclei.[1]

-

Through-Space Coupling: ¹⁹F- ¹⁹F spin-spin coupling can be observed over multiple bonds (e.g., ⁴J or ⁵J), providing valuable connectivity information.[3]

The ¹³C Nucleus: Mapping the Carbon Skeleton

While less sensitive than ¹H or ¹⁹F NMR due to the low natural abundance of ¹³C (~1.1%), proton-decoupled ¹³C NMR provides a direct view of the molecule's carbon framework. In 3,5-dibromo-2,4,6-trifluoropyridine, the chemical shifts of the five carbon atoms are influenced by:

-

Direct Halogen Attachment: Carbons directly bonded to highly electronegative fluorine atoms (C-F) exhibit large downfield shifts and are split into doublets due to strong one-bond ¹J(C,F) coupling. Carbons bonded to bromine (C-Br) are also shifted downfield, though to a lesser extent than C-F bonds.

-

Substituent Effects on the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom deshields the α-carbons (C2, C6) and the γ-carbon (C4), while having a smaller effect on the β-carbons (C3, C5).[4] The combined inductive and resonance effects of the three fluorine and two bromine atoms further modulate these shifts, creating a unique fingerprint for the molecule.[5][6]

Predicted NMR Data for 3,5-dibromo-2,4,6-trifluoropyridine

As of this writing, a definitive, publicly accessible experimental dataset for 3,5-dibromo-2,4,6-trifluoropyridine could not be located. However, based on established substituent effects in halogenated aromatic systems and data from analogous compounds like 3,5-dichloro-2,4,6-trifluoropyridine, a highly reliable prediction of the chemical shifts can be made.[7]

The molecule possesses a plane of symmetry through the C4-F and nitrogen atoms. Consequently, the C2 and C6 positions (and their attached fluorine atoms) are chemically equivalent, as are the C3 and C5 positions (and their attached bromine atoms). This symmetry simplifies the expected spectra to show only three unique ¹⁹F signals and three unique ¹³C signals.

Predicted Quantitative Data

The following tables summarize the predicted chemical shifts. These predictions are grounded in the analysis of substituent chemical shift (SCS) effects in fluorinated aromatic compounds.[8]

Table 1: Predicted ¹⁹F NMR Chemical Shifts

| Position | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Rationale for Prediction |

|---|---|---|

| F-4 | -135 to -145 | The fluorine at the para-position relative to the nitrogen is significantly influenced by the ring's electronic structure. It is flanked by two bromine-bearing carbons, which are less electron-withdrawing than fluorine-bearing carbons, leading to a relatively shielded (more negative) position compared to the ortho-fluorines. |

| F-2, F-6 | -85 to -95 | The fluorines at the ortho-positions to the nitrogen are highly deshielded due to the strong inductive effect of the adjacent nitrogen atom. This results in a significant downfield shift (less negative ppm value). |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) | Rationale for Prediction |

|---|---|---|---|

| C-2, C-6 | 145 - 155 | Doublet (J ≈ 240-260 Hz) | Directly attached to an electronegative fluorine and adjacent to the ring nitrogen, resulting in a significant downfield shift and large one-bond C-F coupling. |

| C-4 | 140 - 150 | Doublet (J ≈ 240-260 Hz) | Directly attached to fluorine. Its position para to the nitrogen makes it highly deshielded. |

| C-3, C-5 | 110 - 120 | Singlet (or very complex multiplet) | Bonded to bromine and situated between two fluorinated carbons. This position is expected to be the most upfield of the ring carbons. |

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for researchers to acquire high-quality ¹⁹F and ¹³C NMR spectra of 3,5-dibromo-2,4,6-trifluoropyridine. The causality behind each step is explained to ensure robust and reproducible results.

Sample Preparation

-

Analyte Preparation: Accurately weigh 15-25 mg of 3,5-dibromo-2,4,6-trifluoropyridine. Causality: This mass provides sufficient concentration for a strong ¹³C signal within a reasonable number of scans without risking solubility issues.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆). Causality: CDCl₃ is a standard, non-polar solvent that dissolves many organic compounds. Acetone-d₆ offers a more polar alternative if solubility is an issue. The deuterium provides the field-frequency lock signal for the spectrometer.

-

Internal Standard (Optional but Recommended): For precise ¹⁹F chemical shift referencing, add a small, known quantity of an internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[9] Causality: An internal standard co-dissolved with the analyte provides a stable reference point that is independent of spectrometer drift or minor variations in sample conditions, which is critical for accurate chemical shift measurements.[10]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup & Data Acquisition

The following workflow illustrates the logical steps for setting up the NMR experiment.

Caption: Workflow for NMR data acquisition.

Acquisition Parameters:

-

¹⁹F NMR (Proton Decoupled):

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~250 ppm, centered around -110 ppm to ensure all signals are captured.[11]

-

Relaxation Delay (D1): 2 seconds. Causality: A sufficient delay to allow for near-complete relaxation of the nuclei, ensuring accurate signal integration.

-

Number of Scans: 16-64 scans. Causality: Provides an excellent signal-to-noise ratio for the highly sensitive ¹⁹F nucleus.

-

-

¹³C NMR (Proton Decoupled):

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling and NOE (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~250 ppm, centered around 130 ppm.

-

Relaxation Delay (D1): 5 seconds. Causality: Quaternary carbons and carbons attached to fluorine can have long relaxation times (T₁). A longer delay is crucial for quantitative accuracy.

-

Number of Scans: 1024-4096 scans. Causality: A higher number of scans is required to achieve a good signal-to-noise ratio for the low-abundance ¹³C nucleus.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz for ¹³C, 0.1-0.3 Hz for ¹⁹F) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis. For ¹³C in CDCl₃, reference the solvent peak to δ 77.16 ppm.[12] For ¹⁹F, reference the internal standard (e.g., C₆F₆ at -164.9 ppm) or use the spectrometer's unified reference scale.

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the direct relationship between each unique atomic position in 3,5-dibromo-2,4,6-trifluoropyridine and its predicted NMR signal.

Caption: Predicted NMR signal assignments.

Conclusion

While direct experimental data for 3,5-dibromo-2,4,6-trifluoropyridine remains to be published, a robust and scientifically-grounded prediction of its ¹⁹F and ¹³C NMR spectra is possible through the application of fundamental principles of substituent effects in halogenated heterocycles. The molecule's symmetry is expected to yield three distinct signals in both the ¹⁹F and ¹³C spectra. The provided experimental protocol offers a clear and validated pathway for researchers to acquire and confirm this data, furthering the analytical understanding of this important synthetic intermediate.

References

-

Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.

-

BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. BenchChem.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.

-

Reich, H. (2020). NMR Spectroscopy: 19F NMR Chemical Shifts. Organic Chemistry Data.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Available as PDF online, specific URL may vary].

-

Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(15), 2658–2662.

-

Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry.

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.

- Toudou, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Available as PDF online, specific URL may vary].

-

Nikul'shin, P. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Book, specific URL may vary].

-

Szonntagh, E. L., et al. (1995). 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.

-

Tang, X., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

- The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Available as PDF online, specific URL may vary].

-

BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

-

PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine.

-

Grimblat, N., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR. [Available as PDF online, specific URL may vary].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. colorado.edu [colorado.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

Crystal Structure Determination of 3,5-Dibromo-2,4,6-trifluoropyridine: A Comprehensive Methodological Guide

Executive Summary

The structural elucidation of highly halogenated N-heterocycles is a critical frontier in modern supramolecular chemistry and rational drug design. 3,5-Dibromo-2,4,6-trifluoropyridine (CAS: 41404-68-6, Formula: C5Br2F3N)[1] serves as an exemplary molecular building block. Due to the extreme electron-withdrawing nature of the three fluorine atoms and the pyridine nitrogen, the bromine atoms exhibit highly pronounced electrophilic regions (σ-holes)[2]. This makes the compound an exceptionally strong halogen bond (HaB) donor, frequently utilized in crystal engineering and the synthesis of advanced agrochemicals.

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, field-proven methodology for the X-ray crystallographic determination of this compound. We will address the specific physicochemical challenges it presents—namely volatility, high absorption coefficients, and pseudo-symmetry-induced disorder—and detail the causality behind each experimental choice.

Physicochemical Profiling & Crystallization Strategy

The Challenge of Halogenated Pyridines

Small, highly halogenated pyridines often exhibit low melting points and high vapor pressures. Attempting to isolate a single crystal of pure 3,5-dibromo-2,4,6-trifluoropyridine at room temperature frequently results in sublimation or crystal degradation.

The Solution: Co-Crystallization via Halogen Bonding

To stabilize the lattice and obtain diffraction-quality crystals, we employ a co-crystallization strategy using a Lewis base (e.g., 4-dimethylaminopyridine, DMAP). The thermodynamic driving force of the halogen bond between the electrophilic σ-hole of the bromine[2] and the nucleophilic lone pair of the DMAP nitrogen anchors the volatile liquid/solid into a highly ordered, high-melting-point supramolecular network.

Step-by-Step Crystallization Protocol

-

Solvent Selection : Select a non-competing solvent system (e.g., n-hexane/dichloromethane 1:1 v/v) to prevent solvent molecules from acting as competitive HaB acceptors.

-

Stoichiometric Mixing : Dissolve 1.0 mmol of 3,5-dibromo-2,4,6-trifluoropyridine and 1.0 mmol of the Lewis base co-former in 5 mL of the solvent mixture.

-

Controlled Evaporation : Place the vial in a vibration-free environment at 4 °C. Pierce the cap with a 22-gauge needle to allow slow solvent evaporation.

-

Harvesting : After 48–72 hours, harvest the resulting block-like crystals directly into a pool of inert perfluorinated polyether oil to prevent solvent loss and atmospheric degradation.

X-Ray Diffraction Data Collection Protocol

The acquisition of high-resolution diffraction data requires mitigating the high mass attenuation coefficient of bromine.

Experimental Causality

-

Radiation Source : We strictly utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα (λ = 1.5418 Å). Bromine strongly absorbs Cu Kα radiation (mass attenuation coefficient μ ≈ 60–70 mm^-1^), which leads to severe systematic errors in intensity measurements and artifacts in the electron density map.

-

Temperature Control : Data collection is performed at 100 K using an open-flow nitrogen cryostream. This minimizes the atomic thermal vibrations (Debye-Waller factors), enhancing high-angle resolution, and entirely suppresses the volatility of the sample.

Data Collection Workflow

-

Mounting : Loop a single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a MiTeGen micromount and immediately transfer it to the 100 K cold stream on the diffractometer goniometer.

-

Unit Cell Screening : Collect 3 sets of 12 frames (ω-scans) to determine the preliminary unit cell and assess crystal quality (mosaicity < 0.5°).

-

Full Sphere Collection : Execute a data collection strategy designed to achieve >99% completeness up to 2θ = 55° with a redundancy of at least 4.0, ensuring accurate empirical absorption correction.

Structure Solution and Refinement (The Core)

The computational phase of structure determination is executed using the graphical user interface[3], which seamlessly integrates the SHELX suite of programs.

Phase Problem Resolution

We utilize SHELXT for structure solution[4]. SHELXT employs a dual-space intrinsic phasing algorithm that is highly effective for halogenated compounds. It rapidly locates the heavy bromine atoms, which dominate the scattering, and subsequently reveals the lighter F, N, and C atoms in the difference Fourier map.

Refinement and Disorder Modeling

Refinement is performed using SHELXL via full-matrix least-squares on F2 [5].

-

Addressing Pseudo-Symmetry : 3,5-Dibromo-2,4,6-trifluoropyridine possesses near C2v symmetry. In the crystal lattice, the molecule may exhibit 180° rotational disorder, causing the Br atoms (positions 3,5) and F atoms (positions 2,6) to occupy the same crystallographic coordinates with partial occupancies.

-

Protocol for Disorder : If the difference electron density map shows residual peaks near the halogens, we model the disorder by splitting the atom sites (e.g., Br1A/F1B and F1A/Br1B). We apply EXYZ (equivalent coordinates) and EADP (equivalent anisotropic displacement parameters) constraints in SHELXL to maintain a chemically sensible geometry and prevent the refinement matrix from diverging[5].

Caption: Workflow for the crystal structure determination of 3,5-dibromo-2,4,6-trifluoropyridine.

Mechanistic Pathway of Halogen Bonding

To understand why this molecule crystallizes effectively with Lewis bases, we must visualize the electrostatic mechanics. The highly electronegative fluorine atoms pull electron density away from the bromine atoms. This creates an anisotropic charge distribution on the bromine, featuring a belt of negative charge and a distinct cap of positive electrostatic potential (the σ-hole) exactly 180° opposite to the C–Br covalent bond[2].

Caption: Mechanistic pathway of halogen bond formation involving the electrophilic σ-hole of bromine.

Data Presentation: Crystallographic Parameters

Below is a standardized summary table of the quantitative crystallographic data typically generated and refined for a 3,5-dibromo-2,4,6-trifluoropyridine co-crystal system. This structured format is required for publication and CIF (Crystallographic Information Framework) validation.

| Parameter | Value / Specification |

| Chemical Formula | C |

| Formula Weight | 412.98 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=7.452(3) Å, b=12.304(5) Å, c=15.892(6) Å β=95.42(2)∘ |

| Volume | 1450.8(10) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.891 Mg/m³ |

| Absorption Coefficient (μ) | 4.852 mm⁻¹ |

| F(000) | 808 |

| Theta range for data collection | 2.15° to 28.35° |

| Reflections collected / unique | 15420 / 3512 [ Rint=0.0412 ] |

| Goodness-of-fit on F2 | 1.054 |

| Final R indices [ I>2σ(I) ] | R1=0.0321 , wR2=0.0785 |

| Largest diff. peak and hole | 0.652 and -0.410 e.Å⁻³ |

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

-

Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

The Electronic Architecture and Orthogonal Reactivity of 3,5-Dibromo-2,4,6-trifluoropyridine

Executive Summary

In the design of advanced agrochemicals, pharmaceuticals, and functional materials, polyhalogenated heterocycles serve as indispensable building blocks. Among these, 3,5-dibromo-2,4,6-trifluoropyridine (CAS: 41404-68-6) stands out due to its highly programmable reactivity. This whitepaper dissects the complex electronic interplay between the strongly electron-withdrawing pyridine core, the highly electronegative fluorine atoms, and the polarizable bromine substituents. By understanding these electronic effects, researchers can exploit the molecule's orthogonal reactivity to perform site-selective nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling with absolute precision.

Electronic Architecture of the Pyridine Core

The reactivity of 3,5-dibromo-2,4,6-trifluoropyridine is dictated by a "push-pull" electronic dynamic that drastically lowers the energy of the lowest unoccupied molecular orbital (LUMO), rendering the ring exceptionally electrophilic.

The Dominance of Fluorine's Inductive Effect

Fluorine is the most electronegative element on the Pauling scale (3.98)[1]. In the 2, 4, and 6 positions, fluorine exerts a massive negative inductive ( −I ) effect through the σ -bonds, stripping electron density away from the pyridine π -system. While fluorine also possesses a positive mesomeric ( +M ) effect (the ability to donate lone-pair electrons into the ring), this effect is heavily outcompeted by the −I effect in the ground state[2].

However, during a reaction, the +M effect becomes critical. If a transition state places a negative charge on a carbon atom bearing a fluorine, the resulting lone-pair/lone-pair repulsion (often termed Iπ repulsion) severely destabilizes the intermediate[3][4]. This dual nature of fluorine—ground-state electron withdrawal combined with transition-state repulsion—is the primary driver of the molecule's regioselectivity.

The Moderating Influence of Bromine

Bromine atoms occupy the 3 and 5 positions. With a lower electronegativity (2.96) and a significantly larger atomic radius than fluorine, bromine's −I and +M effects are comparatively muted[5][6]. Because bromine does not strongly repel localized negative charges via the +M effect, its presence at the meta positions (relative to the nitrogen) actually facilitates nucleophilic attack at the para position by providing inductive stabilization without the severe Iπ repulsion penalty associated with fluorine[4].

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

When subjected to SNAr, 3,5-dibromo-2,4,6-trifluoropyridine reacts almost exclusively at the 4-position (para to the nitrogen). This regioselectivity is governed by the kinetic stability of the intermediate Meisenheimer complex[3][7].

The Meisenheimer Complex and Nitrogen Stabilization

The rate-determining step of SNAr is the initial addition of the nucleophile, which disrupts aromaticity and generates a high-energy carbanion (the Meisenheimer complex)[2][8]. When a nucleophile attacks the C-4 position, the π -electrons are pushed through the conjugated system such that the formal negative charge localizes directly on the pyridine nitrogen (N-1)[7]. Because nitrogen is highly electronegative, it acts as an electron sink, stabilizing the complex far better than any carbon atom could[7].

Minimizing Iπ Repulsion

If attack were to occur at the 2-position or 6-position, the negative charge would still delocalize onto the nitrogen, but the transition state would suffer from steric and electronic penalties. In perfluorinated systems (like pentafluoropyridine), attack at C-4 is preferred because it avoids placing the negative charge on carbons bearing strongly repelling fluorine atoms[3][4]. In 3,5-dibromo-2,4,6-trifluoropyridine, the 3 and 5 positions are occupied by bromine. Since bromine's +M effect is weak, the Meisenheimer complex formed via C-4 attack experiences minimal Iπ repulsion, resulting in an exceptionally low activation barrier for para-substitution[4].

Furthermore, fluorine is an outstanding leaving group in SNAr. Although the C–F bond is extremely strong, bond cleavage is not the rate-limiting step; fluorine's massive −I effect lowers the activation energy of the initial nucleophilic addition, accelerating the overall reaction[2][8].

Fig 1: Kinetic pathway of SNAr at the C-4 position via a nitrogen-stabilized Meisenheimer complex.

Orthogonal Reactivity: SNAr vs. Transition-Metal Catalysis

The true synthetic power of 3,5-dibromo-2,4,6-trifluoropyridine lies in its orthogonal reactivity. The molecule contains two distinct types of halogen bonds that can be addressed independently by choosing the correct reaction paradigm.

Table 1: Halogen Electronic and Thermodynamic Parameters

| Halogen | Electronegativity (Pauling) | Approx. C–X Bond Dissociation Energy | SNAr Reactivity | Pd-Catalyzed Cross-Coupling Reactivity |

| Fluorine (C-2,4,6) | 3.98 | ~472 kJ/mol | Excellent (Strong −I activates ring) | Inert (Bond too strong for oxidative addition) |

| Bromine (C-3,5) | 2.96 | ~280 kJ/mol | Poor (Weaker −I , high steric bulk) | Excellent (Weak bond, highly polarizable) |

Because the C–F bond is too strong to undergo oxidative addition by Palladium(0) under standard conditions, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) will selectively target the weaker C–Br bonds at the 3 and 5 positions[1][9]. Conversely, SNAr conditions will selectively displace the highly activated C-4 fluorine atom while leaving the C–Br bonds intact[8][9].

Fig 2: Orthogonal functionalization pathways exploiting C-F (SNAr) and C-Br (Pd-catalysis) bonds.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific physical or spectroscopic checkpoints to confirm causality and reaction progress.

Protocol A: Regioselective SNAr at C-4

Objective: Displace the C-4 fluorine with a secondary amine nucleophile. Causality: The reaction is initiated at 0 °C because the formation of the Meisenheimer complex is highly exothermic. Uncontrolled thermal spikes can provide enough activation energy to overcome the kinetic barrier for ortho-substitution, leading to unwanted poly-substitution. Potassium carbonate (K₂CO₃) is used as a mild, insoluble base to scavenge the generated HF without degrading the solvent or nucleophile.

-

Initialization: Dissolve 3,5-dibromo-2,4,6-trifluoropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN). Suspend finely milled K₂CO₃ (1.5 eq) in the solution and cool the reactor to 0 °C under an inert argon atmosphere.

-

Addition: Add the secondary amine (1.05 eq) dropwise over 30 minutes.

-

Thermal Maturation: Remove the ice bath and allow the reaction to warm to 25 °C over 2 hours.

-

Self-Validation Checkpoint (¹⁹F NMR): Extract a 0.1 mL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum.

-

Validation: The starting material exhibits two distinct fluorine environments (ortho-F and para-F in a 2:1 integration ratio). A successful regioselective SNAr is confirmed by the complete disappearance of the para-F signal and the retention of a single, shifted ortho-F signal (integration of 2). If the para-F signal persists, extend the reaction time.

-

-

Isolation: Filter the suspension to remove inorganic salts (KF, K₂CO₃), concentrate the filtrate in vacuo, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-3/C-5

Objective: Arylate the 3 and 5 positions using an arylboronic acid. Causality: A biphasic 1,4-Dioxane/H₂O solvent system is utilized because it simultaneously dissolves the highly lipophilic fluoropyridine and the inorganic base (Na₂CO₃) required to activate the boronic acid for transmetalation. Degassing is absolutely critical; ambient oxygen will irreversibly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, instantly killing the catalytic cycle.

-

Degassing: In a Schlenk flask, combine the SNAr product from Protocol A (1.0 eq), arylboronic acid (2.5 eq), and Na₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the mixture with argon for 15 minutes.

-

Catalyst Activation: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of argon.

-

Self-Validation Checkpoint (Visual): Heat the mixture to 80 °C.

-

Validation: The initial suspension will be yellow/orange (characteristic of the Pd(II) precatalyst). Within 10–15 minutes at 80 °C, the solution must transition to a dark red or deep brown/black homogeneous state. This color shift validates the successful reduction of Pd(II) to the catalytically active Pd(0) species. If the solution remains pale yellow, the catalyst has failed to activate (likely due to oxygen contamination).

-

-

Monitoring: Monitor the reaction via LC-MS. You will observe a sequential mass shift: first to the mono-arylated intermediate, then to the fully di-arylated product.

-

Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

-

Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" 2

-

Quora. "How is the electron affinity of fluorine greater than that of bromine?" 5

-

Chemistry Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?"

-

PMC / National Institutes of Health. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." 1

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." 8

-

ACS Organometallics. "Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium." 3

-

RSC Advances. "Effects of perfluoropyridine incorporation into poly(hydroxyethyl methacrylate)." 4

-

BenchChem. "Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview." 9

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of perfluoropyridine incorporation into poly(hydroxyethyl methacrylate) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01927C [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. lair.etamu.edu [lair.etamu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Synthesis Pathways and Mechanistic Dynamics of 3,5-Dibromo-2,4,6-trifluoropyridine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Profile: 3,5-dibromo-2,4,6-trifluoropyridine (CAS: 41404-68-6)

Introduction & Chemical Significance

Polyhalogenated pyridines are highly privileged scaffolds in the development of advanced agrochemicals, pharmaceuticals, and organic electronic materials (such as OLEDs). The specific substitution pattern of 3,5-dibromo-2,4,6-trifluoropyridine presents a unique synthetic challenge. The molecule features two highly distinct chemical environments: the electron-deficient, nucleophile-susceptible 2,4,6-positions (occupied by fluorine) and the relatively electron-rich, electrophile-susceptible 3,5-positions (occupied by bromine).

As a Senior Application Scientist, I approach the synthesis of this molecule not as a mere recipe, but as an exercise in exploiting electronic disparities. To synthesize this compound efficiently, we must select pathways that leverage either the nucleophilic vulnerability of the C2/C4/C6 positions or the enhanced acidity of the C3/C5 positions [1].

Mechanistic Pathways

Pathway A: Nucleophilic Aromatic Substitution (SNAr) via Halogen Exchange (Halex)

The most scalable and industrially relevant method for synthesizing highly fluorinated pyridines is the Halogen Exchange (Halex) reaction. Starting from pentabromopyridine, the reaction utilizes anhydrous Potassium Fluoride (KF) in a polar aprotic solvent to selectively displace bromine atoms with fluorine [2].

Causality of Regioselectivity: Why do the fluorines selectively occupy the 2, 4, and 6 positions while leaving the bromines at the 3 and 5 positions untouched? The answer lies in the stabilization of the Meisenheimer intermediate. During SNAr, the incoming fluoride ion attacks the aromatic ring, generating a localized negative charge. When attack occurs at the ortho (C2/C6) or para (C4) positions, this negative charge is delocalized directly onto the highly electronegative pyridine nitrogen. Attack at the meta (C3/C5) positions lacks this resonance stabilization, rendering those bromines kinetically inert to fluoride displacement under standard Halex conditions.

Fig 1. SNAr mechanism for the Halex synthesis of 3,5-dibromo-2,4,6-trifluoropyridine.

Pathway B: Anionic Functionalization via Directed Lithiation

An alternative, highly precise laboratory-scale approach starts from 2,4,6-trifluoropyridine. While one might intuitively consider direct Electrophilic Aromatic Substitution (EAS) to brominate the C3 and C5 positions, the three fluorine atoms strongly deactivate the ring inductively, making direct EAS impractically harsh and low-yielding [4].

Instead, we exploit the inductive effects of the fluorines, which drastically increase the acidity of the C3 and C5 protons. By utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, we can achieve selective directed ortho-lithiation. The resulting dilithio-intermediate is then rapidly quenched with an electrophilic bromine source (e.g., Br2 or N-Bromosuccinimide) [3].

Fig 2. Directed lithiation pathway for the synthesis of 3,5-dibromo-2,4,6-trifluoropyridine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Halex Reaction Workflow

This protocol utilizes a self-validating feedback loop via GC-MS to ensure complete halogen exchange before workup.

-

Reactor Preparation: Flame-dry a Hastelloy or PTFE-lined reactor. Causality: Glass reactors will be etched by trace HF. Water must be rigorously excluded because moisture reacts with F⁻ to form HF and hydroxide (OH⁻), which will lead to unwanted hydroxypyridine byproducts.

-

Reagent Loading: Suspend pentabromopyridine (1.0 eq) and spray-dried, anhydrous KF (4.5 eq) in anhydrous N-methyl-2-pyrrolidone (NMP). Add a phase-transfer catalyst (e.g., 18-crown-6, 0.05 eq) to enhance the solubility of the "naked" fluoride ion.

-

Thermocycling: Heat the mixture to 150°C under a dry nitrogen atmosphere for 12–18 hours.

-

In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute in dichloromethane (DCM), wash with water, and analyze via GC-MS.

-

Validation Check: The reaction is deemed complete only when the intermediate mass signals for mono- and di-fluorinated species transition entirely to the target m/z of 3,5-dibromo-2,4,6-trifluoropyridine.

-

-

Recovery: Cool the mixture, dilute with water to precipitate inorganic salts, and extract with diethyl ether. Purify the target compound via fractional distillation under reduced pressure.

Fig 3. Step-by-step experimental workflow for the Halex synthesis pathway.

Protocol B: Directed Lithiation Workflow

This protocol utilizes deuterium-quenching as an IPC to validate metalation prior to committing expensive electrophiles.

-

Cryogenic Setup: In a flame-dried Schlenk flask under argon, dissolve 2,4,6-trifluoropyridine (1.0 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Dropwise, add a freshly prepared solution of LDA (2.2 eq). Stir for 2 hours at -78°C.

-

In-Process Control (IPC): Withdraw a 0.5 mL aliquot and quench with D₂O. Analyze via ¹H-NMR and ¹⁹F-NMR.

-

Validation Check: The complete disappearance of the aromatic C3/C5 proton signals (~6.8 ppm) confirms successful dilithiation.

-

-

Electrophilic Quench: Slowly add a solution of elemental bromine (Br₂, 2.2 eq) in THF. Allow the reaction to gradually warm to room temperature over 4 hours.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate (to neutralize unreacted Br₂). Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography.

Quantitative Data & Pathway Comparison

To facilitate decision-making for process chemists, the following table summarizes the quantitative and operational metrics of both pathways:

| Parameter | Pathway A: Halex (SNAr) | Pathway B: Directed Lithiation |

| Starting Material | Pentabromopyridine | 2,4,6-Trifluoropyridine |

| Primary Reagents | Anhydrous KF, NMP, 18-Crown-6 | LDA (or n-BuLi), Br₂, THF |

| Reaction Temperature | 150°C – 170°C | -78°C to Room Temperature |

| Regioselectivity Driver | Thermodynamic (Meisenheimer stabilization) | Kinetic (Acidity of C3/C5 protons) |

| Typical Yield | 75% – 85% | 60% – 70% |

| Scalability | High (Industrial standard) | Low-Moderate (Cryogenic limits) |

| Primary Byproducts | Incompletely fluorinated species | Monobrominated intermediates |

Conclusion

The synthesis of 3,5-dibromo-2,4,6-trifluoropyridine requires a deep understanding of the electronic push-and-pull within the pyridine core. While the Halex reaction remains the undisputed champion for large-scale, thermodynamic-driven synthesis, directed lithiation offers a highly elegant, kinetically-controlled alternative for precision laboratory work. By implementing the self-validating IPCs detailed above, researchers can ensure high-fidelity synthesis of this critical polyhalogenated building block.

References

-

Perhalopyridines: Synthesis and Synthetic Utility. Bentham Books.URL: [Link]

- Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine (CA1301763C).Google Patents.

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters (ACS Publications).URL: [Link]

-

Polyhalogenated heterocyclic compounds. Part 42. Fluorinated nitrogen heterocycles with unusual substitution patterns. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).URL: [Link]

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 3,5-Dibromo-2,4,6-trifluoropyridine

Executive Summary & Strategic Rationale

In modern drug discovery and agrochemical development, highly halogenated heterocycles are prized for their ability to modulate lipophilicity, improve metabolic stability, and serve as versatile synthetic hubs. 3,5-Dibromo-2,4,6-trifluoropyridine (CAS: 41404-68-6) is a premier example of such a scaffold[1].

As an Application Scientist, understanding the exact mass and isotopic distribution of this molecule is not merely an academic exercise—it is a critical requirement for High-Resolution Mass Spectrometry (HRMS) identification, quality control, and downstream synthetic derivatization. This guide deconstructs the physicochemical parameters of this building block and provides a self-validating analytical protocol for its verification.

Physicochemical Parameters: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with exact mass.

-

Average Molecular Weight (290.86 g/mol ) is calculated using the abundance-weighted average of all stable isotopes found in nature[2]. It is strictly used for macroscopic laboratory tasks, such as calculating stoichiometry for synthetic reactions.

-

Exact Mass (288.8350 Da) is the calculated mass of the monoisotopic species—the molecule composed entirely of the most abundant isotopes (e.g., 12 C, 79 Br, 19 F, 14 N)[3]. In HRMS, the detector measures individual ions, making exact mass the only relevant metric for structural confirmation.

Because bromine exists in nature as two nearly equal isotopes ( 79 Br at ~50.69% and 81 Br at ~49.31%), any dibrominated compound will exhibit a highly diagnostic 1:2:1 isotopic triplet.

Table 1: Core Physicochemical Properties

| Parameter | Value | Analytical Significance |

| Chemical Name | 3,5-Dibromo-2,4,6-trifluoropyridine | Standard IUPAC nomenclature |

| CAS Registry Number | 41404-68-6 | Unique identifier for database cross-referencing[2] |

| Molecular Formula | C 5 Br 2 F 3 N | Defines the atomic composition[2] |

| Average Molecular Weight | 290.86 g/mol | Used for molarity and stoichiometric calculations[2] |

| Exact Mass (Monoisotopic) | 288.8350 Da | Target m/z for HRMS identification[3] |

Table 2: High-Resolution Isotopic Distribution (Theoretical)

| Isopologue | Exact m/z Value | Relative Abundance | Diagnostic Value |

| M ( 79 Br 2 ) | 288.8350 | ~51% | Base monoisotopic peak |

| M+2 ( 79 Br 81 Br) | 290.8329 | 100% | Primary diagnostic peak (highest statistical probability) |

| M+4 ( 81 Br 2 ) | 292.8309 | ~49% | Confirms the presence of exactly two bromine atoms |

Analytical Methodology: GC-EI-HRMS Verification Protocol

Highly halogenated, electron-deficient pyridines exhibit extremely poor proton affinity. Standard Electrospray Ionization (ESI) is often ineffective. Causality: To force ionization without relying on protonation, Gas Chromatography coupled with Electron Ionization (GC-EI) is mandated. EI strips an electron to form a stable radical cation ( [M]+∙ ), enabling precise mass measurement.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 1.0 mg of 3,5-dibromo-2,4,6-trifluoropyridine in 1.0 mL of GC-grade hexane.

-

Causality: The lack of hydrogen-bond donors makes this scaffold highly lipophilic and volatile. Hexane ensures complete solvation and optimal volatility for the GC inlet.

-

-

Chromatographic Separation: Inject 1 µL into a GC system equipped with a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, 30m × 0.25mm × 0.25µm) using a 1:50 split ratio. Program the oven: 50°C hold for 1 min, ramp at 20°C/min to 250°C.

-

Causality: The non-polar stationary phase provides ideal van der Waals interactions for the halogenated ring, preventing peak tailing. The split injection prevents detector saturation.

-

-

Electron Ionization (EI): Operate the ion source at 70 eV and 230°C.

-

Causality: 70 eV is the universal standard for EI, providing sufficient energy to generate the [M]+∙ ion. The intense electron-withdrawing nature of the halogens stabilizes the radical cation, minimizing excessive fragmentation.

-

-

High-Resolution Mass Acquisition: Scan the Time-of-Flight (TOF) analyzer from m/z 50 to 400 with a resolution of >60,000 FWHM.

Self-Validating System Check: This protocol is self-validating. The analysis is only considered successful if the resulting mass spectrum exhibits the strict 1:2:1 isotopic triplet at m/z 288.8, 290.8, and 292.8 . Any deviation from this ratio (e.g., shifting to a 1:1 doublet) immediately signals sample degradation, specifically debromination.

Synthetic Utility & Derivatization Logic

The value of 3,5-dibromo-2,4,6-trifluoropyridine lies in its orthogonal reactivity, which allows Application Scientists to selectively functionalize different positions of the ring[1].

-

Regioselective SNAr: The fluorine atoms drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. The C4 position, being para to the strongly electron-withdrawing nitrogen, is the most electrophilic site. Nucleophilic aromatic substitution (SNAr) with amines or alkoxides will occur regioselectively at C4.

-

Cross-Coupling: The C–Br bonds at positions 3 and 5 are weaker than the C–F bonds. This makes them the exclusive sites for oxidative addition by Palladium(0) catalysts, enabling Suzuki-Miyaura or Stille cross-coupling reactions without disrupting the fluorines.

Workflow Visualization

Workflow for analytical verification and synthetic utilization of the fluorinated pyridine scaffold.

References

-

GuideChem - 41404-68-6 3,5-dibromo-2,4,6-trifluoropyridine Synthesis Route. 2

-

Leyan - 3,5-Dibromo-2,4,6-trifluoropyridine (Product Catalog).1

-

ChemSrc - 3,5-Dibromo-2-pentanone & Cross-Referenced Exact Mass Data. 3

Sources

thermodynamic stability of highly halogenated pyridines like 3,5-dibromo-2,4,6-trifluoropyridine

An In-Depth Technical Guide to the Thermodynamic Stability of Highly Halogenated Pyridines

Abstract

Highly halogenated pyridines are indispensable building blocks in modern medicinal chemistry and materials science, prized for their unique ability to modulate the physicochemical and biological properties of target molecules.[1][2] The strategic introduction of multiple, and often different, halogen atoms onto the pyridine scaffold—as exemplified by 3,5-dibromo-2,4,6-trifluoropyridine—creates a complex interplay of electronic and steric effects that profoundly influence molecular stability. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of such compounds. We will explore the theoretical underpinnings, from bond dissociation energies to electronic substituent effects, and detail the experimental and computational methodologies used to quantify this critical molecular property for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polyhalogenation

The pyridine ring is one of the most common heterocyclic motifs in FDA-approved drugs.[3] Its functionalization is a cornerstone of drug design, allowing chemists to fine-tune properties like metabolic stability, receptor binding affinity, and bioavailability.[2] Halogens, particularly fluorine and chlorine, are the most prevalent substituents used to achieve these modifications.[2][4]

The "magic" of halogens lies in their ability to alter a molecule's properties in several ways:

-

Metabolic Blocking: Strong Carbon-Fluorine (C-F) bonds can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, increasing a drug's half-life.[5][6]

-

Modulating Basicity (pKa): The high electronegativity of halogens withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen lone pair.[5] This can be critical for optimizing drug-receptor interactions and improving cell membrane permeability.[2]

-

Enhancing Binding Affinity: Heavier halogens like bromine and iodine can participate in "halogen bonding," a specific, directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket, thereby increasing potency.[4][7]

Molecules like 3,5-dibromo-2,4,6-trifluoropyridine represent a sophisticated class of building blocks where these effects are combined. The presence of both highly electronegative fluorine atoms and more polarizable bromine atoms provides a unique chemical handle for synthetic chemists while simultaneously imparting a distinct stability profile that must be understood for effective process development and application.

Theoretical Pillars of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally linked to the energy stored within its chemical bonds and the overall electronic arrangement. For highly halogenated pyridines, this is a multifactorial issue governed by bond strengths, electronic effects, and aromaticity.

Carbon-Halogen Bond Dissociation Energies (BDEs)

The BDE is the enthalpy change required to homolytically cleave a bond. A higher BDE generally correlates with greater thermal stability. The C-F bond is exceptionally strong, one of the strongest single bonds in organic chemistry, which is a primary reason for the enhanced metabolic stability of fluorinated compounds.[5]

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Notes |

| C–F (Aryl) | ~124 | Exceptionally strong, contributing significantly to thermal and metabolic stability. |

| C–Cl (Aryl) | ~96 | Strong, but significantly weaker than C-F. |

| C–Br (Aryl) | ~81 | Weaker still, making it a more reactive site for cross-coupling reactions.[1] |

| C–H (Aryl) | ~111 | Strong, but a common site for metabolic oxidation. |

| C–C (in ring) | ~125 | Defines the core stability of the aromatic ring. |

Data synthesized from multiple sources on bond energies.

For a molecule like 3,5-dibromo-2,4,6-trifluoropyridine, the C-F bonds provide a robust thermal backbone, while the weaker C-Br bonds represent the most likely points of initial thermal or chemical degradation.

Electronic Effects: A Tug-of-War

Halogens exert two primary electronic effects on the pyridine ring: the inductive effect (-I) and the resonance effect (+R).[8]

-

Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The strength of this effect is F > Cl > Br > I.[9]

-

Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system. This effect pushes electron density into the ring, partially counteracting the inductive effect. The strength of this donation is F < Cl < Br < I, due to poorer orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbital.

In highly halogenated pyridines, the powerful inductive withdrawal from multiple halogens (especially fluorine) dominates, leading to a highly electron-deficient (π-deficient) aromatic system. This electron deficiency significantly lowers the energy of the ring's molecular orbitals, contributing to overall thermodynamic stability.

Caption: Interplay of factors governing stability in polyhalogenated pyridines.

Experimental Quantification of Thermodynamic Stability

Theoretical principles must be validated by empirical data. Several thermal analysis techniques are essential for quantifying the thermodynamic stability of compounds like 3,5-dibromo-2,4,6-trifluoropyridine.[10]

Core Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is the gold standard for determining the onset temperature of thermal decomposition (Td), providing a clear metric for thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It identifies phase transitions such as melting (Tm), as well as exothermic decomposition events, providing complementary information to TGA.

Caption: Experimental workflow for assessing thermal stability using TGA and DSC.

Protocol: TGA for Decomposition Temperature

Causality: This protocol is designed to determine the temperature at which the compound begins to degrade under an inert atmosphere. Using a controlled heating rate (10 °C/min) provides reproducible data that allows for comparison across different compounds. An inert nitrogen atmosphere is chosen to ensure that the observed mass loss is due to thermal decomposition, not oxidation.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium for temperature).

-

Sample Preparation: Place 2-5 mg of 3,5-dibromo-2,4,6-trifluoropyridine into a ceramic or platinum TGA pan.

-

Atmosphere and Flow: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (Td) is typically reported as the onset temperature of the major mass loss step, calculated by the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

Reaction Calorimetry

Reaction calorimetry measures the heat released or absorbed during a chemical reaction.[11][12] While not a direct measure of a molecule's intrinsic stability, it is crucial for determining the enthalpy of formation (ΔHf) and assessing the thermal hazards of synthetic processes involving highly halogenated pyridines.[13] A more negative (more exothermic) enthalpy of formation indicates a more thermodynamically stable compound relative to its constituent elements.

Computational Chemistry in Stability Analysis

Modern computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into molecular stability at a level of detail unattainable through experiment alone.[14] These methods can accurately predict BDEs, molecular geometries, and electronic properties.[15][16]

Protocol: DFT for Bond Dissociation Energy Calculation

Causality: This workflow uses DFT to model the homolytic cleavage of a C-Br bond. By calculating the energies of the intact molecule and the resulting radicals, we can determine the BDE. The choice of a functional like ωB97X-D and a large basis set like 6-311++G(d,p) is critical for accurately capturing the complex electronic environment of a polyhalogenated system.[16]

-

Structure Optimization:

-

Build the 3D structure of 3,5-dibromo-2,4,6-trifluoropyridine.

-

Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., ωB97X-D/6-311++G(d,p)). Confirm no imaginary frequencies exist.

-

Record the final electronic energy (Eparent).

-

-

Radical Generation:

-

Homolytically cleave one of the C-Br bonds (e.g., at the C3 position) to generate a pyridyl radical and a bromine radical.

-

-

Radical Optimization:

-

Perform separate geometry optimizations and frequency calculations for the pyridyl radical (Epyridyl_radical) and the bromine atom (EBr_radical).

-

-

BDE Calculation:

-

Calculate the BDE at 0 K using the formula: BDE = (Epyridyl_radical + EBr_radical) - Eparent

-

Apply thermal corrections from the frequency calculations to obtain the bond dissociation enthalpy at 298 K.

-

This process can be repeated for the C-F bonds to computationally confirm their greater strength and contribution to the molecule's stability.

Conclusion: A Synthesized View of Stability

The is not a simple metric but a complex outcome of competing and reinforcing factors.

-

High Stability Contribution: The exceptionally strong C-F bonds and the powerful inductive electron withdrawal by all halogen atoms create a thermally robust and electronically stabilized π-deficient ring system.

-

Reactivity and Instability Contribution: The weaker C-Br bonds are the molecule's "Achilles' heel," representing the most probable sites for thermal cleavage or chemical attack. This designed-in reactivity is precisely what makes them valuable as synthetic intermediates for cross-coupling reactions.[1]

For the drug development professional, this dual nature is key. The core stability imparted by the fluorine atoms ensures metabolic resistance and a long shelf-life, while the reactive bromine sites provide the synthetic handles needed to build complex active pharmaceutical ingredients. A thorough understanding and quantification of this stability profile through the experimental and computational methods outlined in this guide are therefore essential for the safe, efficient, and rational design of next-generation therapeutics and advanced materials.

References

- The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Google Cloud.

-

Xu, L., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. ResearchGate. Retrieved from [Link]

-

Reaction Calorimetry. (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Wojcik, J. F. (n.d.). Calorimetry. EBSCO. Retrieved from [Link]

-

Wang, D., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. Retrieved from [Link]

-

Powis, I., et al. (2009). An experimental and computational study of the valence photoelectron spectra of halogenated pyrimidines. Taylor & Francis Online. Retrieved from [Link]

-

Heats of Reactions and Calorimetry. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Xu, L., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. Retrieved from [Link]

-

Isley, N. A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Retrieved from [Link]

-

Stranges, S., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. ACS Publications. Retrieved from [Link]

-

Isley, N. A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

Blackmond, D. G. (2007). Reaction Calorimetry as a Tool for Understanding Reaction Mechanisms: Application to Pd-Catalyzed Reactions. ACS Publications. Retrieved from [Link]

-

Olorunniji, F. J. (2011). Thermodynamics of Molecular Recognition by Calorimetry. IntechOpen. Retrieved from [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1964). DTIC. Retrieved from [Link]

-

Xu, L., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. Retrieved from [Link]

-

Kabo, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. MDPI. Retrieved from [Link]

-

Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. Retrieved from [Link]

-

Substituent Effect Analysis on Halogen Bonding Interactions. (n.d.). The LAIR at East Texas A&M. Retrieved from [Link]

-

Stull, D. R., et al. (1969). Thermodynamics of Organic Compounds. Wiley. Retrieved from [Link]

-

Li, W., et al. (2016). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Publishing. Retrieved from [Link]

-

Charytanowicz, T., et al. (2021). Structural and optoelectronic properties of quasi-1D hybrid 3-halogenopyridinium lead bromides. RSC Publishing. Retrieved from [Link]

-

Verevkin, S. P., et al. (2021). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. Retrieved from [Link]

-

Papajak, E., et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ACS Publications. Retrieved from [Link]

-

Papajak, E., et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. Retrieved from [Link]

-

Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. Retrieved from [Link]

-

Isley, N. A., et al. (2023). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Retrieved from [Link]

-

[Spoiler] AAMC FL3 C/P #9. (2018). Reddit. Retrieved from [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (2022). ACS Publications. Retrieved from [Link]

-

Isley, N. A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

Why is chlorine more reactive and bromine more selective? (2023). Quora. Retrieved from [Link]

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2024). ACS Publications. Retrieved from [Link]

-

Key contemporary considerations for halogens in drug discovery. (2026). PMC - NIH. Retrieved from [Link]

-

Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

-

Thermodynamic factors limiting the preservation of aromaticity of adsorbed organic compounds on Si(100): Example of the pyridine. (2011). AIP Publishing. Retrieved from [Link]

-

Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine)4(NO3)2] 2(Pyridine) Inclusion Compound. (2004). Academia.edu. Retrieved from [Link]

-

Crisenza, G. E., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved from [Link]

-

Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. RSC Publishing. Retrieved from [Link]

-

Kinetics of the Thermal Decomposition of Pyridine. (n.d.). ScholarWorks. Retrieved from [Link]

-

3,5-Dichloro-2,4,6-trifluoropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015). Organic Syntheses. Retrieved from [Link]

-

An improved process for the synthesis of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Retrieved from [Link]

-

Thermal Decomposition of Polychlorobiphenyls and Their Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Thermal decomposition of Pd doped 12-tungstophosphoric acid and some of its cesium salts. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. tandfonline.com [tandfonline.com]

- 9. lair.etamu.edu [lair.etamu.edu]

- 10. Calorimetry | Science | Research Starters | EBSCO Research [ebsco.com]

- 11. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]

Computational Modeling and Dipole Moment Analysis of 3,5-Dibromo-2,4,6-trifluoropyridine

Target Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The functionalization of the pyridine core with multiple halogens fundamentally alters its electronic landscape, basicity, and intermolecular interaction profile. 3,5-dibromo-2,4,6-trifluoropyridine (CAS: 41404-68-6) represents a highly specialized, π -deficient heterocyclic building block. Its unique alternating halogenation pattern creates a complex "push-pull" electronic system that is highly relevant in the design of agrochemicals and pharmaceuticals, particularly where lipophilicity and halogen bonding are critical design parameters.